2-(2-Bromo-4-nitrophenyl)acetonitrile
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Overview
Description
2-(2-Bromo-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrN2O2. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a bromo and a nitro group on the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
The synthesis of 2-(2-Bromo-4-nitrophenyl)acetonitrile typically involves the bromination of 4-nitrophenylacetonitrile. The reaction is carried out in the presence of a solvent such as chlorobenzene, and bromine is added dropwise at a controlled temperature of 26-28°C. The reaction mixture is then heated to remove hydrogen bromide, resulting in the formation of the desired product .
Chemical Reactions Analysis
2-(2-Bromo-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-4-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-nitrophenyl)acetonitrile involves its ability to undergo various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and the chemical transformations it undergoes. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
2-(2-Bromo-4-nitrophenyl)acetonitrile can be compared with other similar compounds, such as:
2-Bromoacetonitrile: A simpler compound with only a bromo group attached to the acetonitrile moiety.
4-Nitrophenylacetonitrile: A compound with only a nitro group attached to the phenyl ring.
2-Bromo-4-nitroacetophenone: A compound with both bromo and nitro groups, but with a different functional group (acetophenone) instead of acetonitrile
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and be used in diverse applications.
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKNLFRUKRDJJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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